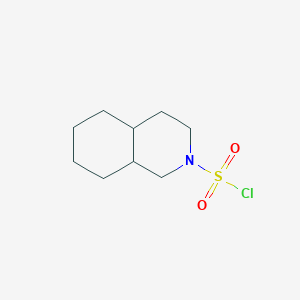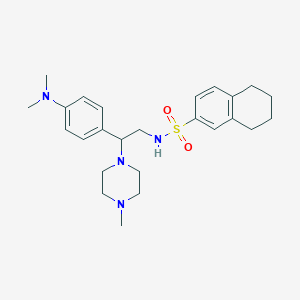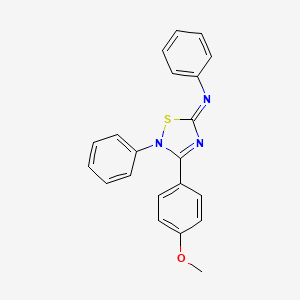![molecular formula C20H17ClN4O3S3 B2627195 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 951479-19-9](/img/structure/B2627195.png)
2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis process for this compound is not provided in the search results .Molecular Structure Analysis
The molecular structure of this compound is not provided in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications
Synthesis and Preliminary Antimicrobial Activity
Researchers have synthesized a range of compounds including pyrimidoquinolines and pyridopyrimidines, demonstrating the versatility of similar structures in generating new chemical entities. These compounds have shown promising antibacterial and antifungal activities in preliminary screenings. This highlights the potential of such chemicals in contributing to the development of new antimicrobial agents (El-Gazzar, Aly, Zaki, & Hafez, 2008).
Antitumor Activity Studies
Another significant application is in the exploration of antitumor activities. Compounds with a similar structural framework have been evaluated for their effectiveness against various cancer cell lines, indicating the role these chemicals can play in oncological research and potential cancer therapy development (Hafez & El-Gazzar, 2017).
Heterocyclic Chemistry
The compound's structure is conducive to synthesizing a broad spectrum of heterocyclic derivatives, which are crucial in medicinal chemistry. Research into generating new derivatives of pyrimido[4,5-b]quinoline and related heterocycles contributes to expanding the chemical space for drug discovery and development (Karimian, Eshghi, Bakavoli, & Shiri, 2017).
Antioxidant Activity
Derivatives similar in structure have been studied for their antioxidant activities, an essential property in combating oxidative stress-related diseases. These studies contribute to understanding how structural modifications can enhance or diminish antioxidant properties, offering insights into designing molecules with desired biological activities (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).
Biological Activity Screening
The broad screening of similar compounds for various biological activities, including antimicrobial, has showcased the potential of such structures in contributing to new therapies. By exploring the bioactivity of these compounds, researchers can identify promising candidates for further development into therapeutic agents (Fahim & Ismael, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S3/c1-25-16-7-6-12(21)8-15(16)19-17(31(25,27)28)10-22-20(24-19)30-11-18(26)23-13-4-3-5-14(9-13)29-2/h3-10H,11H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHIPBSWKCBEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2627115.png)
![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2627116.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2627119.png)



![6-[(3E)-5-(3-{5-[(1Z)-6-oxocyclohexa-2,4-dien-1-ylidene]pyrazolidin-3-yl}phenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B2627123.png)
![2-ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2627125.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2627126.png)

